molecular formula C22H26ClN3O3S2 B2814339 (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217251-20-1

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2814339
CAS No.: 1217251-20-1
M. Wt: 480.04
InChI Key: HXCHWXTUQBTSLX-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzo[d]thiazole Ring: Starting from 2-aminothiophenol and ethyl bromoacetate, the benzo[d]thiazole ring is formed through a cyclization reaction.

    Introduction of the Morpholinoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with thiophene-2-carbaldehyde and acryloyl chloride in the presence of a base to form the acrylamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

    Substitution: The ethoxy group on the benzo[d]thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride may be studied for its potential as a bioactive molecule. It could be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure may impart unique physical and chemical characteristics to the materials.

Mechanism of Action

The mechanism of action of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzo[d]thiazole and thiophene rings could facilitate binding to hydrophobic pockets, while the morpholinoethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
  • (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Uniqueness

Compared to similar compounds, (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride may exhibit unique properties due to the presence of the ethoxy group on the benzo[d]thiazole ring and the morpholinoethyl group. These structural features could influence its reactivity, solubility, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2.ClH/c1-2-28-17-5-7-19-20(16-17)30-22(23-19)25(10-9-24-11-13-27-14-12-24)21(26)8-6-18-4-3-15-29-18;/h3-8,15-16H,2,9-14H2,1H3;1H/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHWXTUQBTSLX-WVLIHFOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.